molecular formula C14H16ClN B2963470 N-benzyl-2-methylaniline hydrochloride CAS No. 723285-17-4

N-benzyl-2-methylaniline hydrochloride

Cat. No.: B2963470
CAS No.: 723285-17-4
M. Wt: 233.74
InChI Key: CIWNCXLFSBBIGJ-UHFFFAOYSA-N
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Description

N-benzyl-2-methylaniline hydrochloride: is an organic compound with the molecular formula C14H15N·HCl. It is a hydrochloride salt of N-benzyl-2-methylaniline, which is a secondary amine. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    N-methylation of Secondary Amines: One of the common methods to synthesize N-benzyl-2-methylaniline hydrochloride involves the N-methylation of secondary amines under solvent-free ball milling conditions.

    Cyclometalated Ruthenium Complexes: Another method involves the methylation of anilines with methanol catalyzed by cyclometalated ruthenium complexes.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-benzyl-2-methylaniline hydrochloride can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: It can be reduced to form primary amines or other reduced derivatives.

    Substitution: This compound can participate in substitution reactions, such as nucleophilic substitution, to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like halides or alkoxides can be used under appropriate conditions.

Major Products Formed:

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Primary amines and other reduced products.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

Biology:

  • Investigated for its potential biological activities and interactions with biomolecules.

Medicine:

  • Explored for its potential use in pharmaceutical formulations and drug development.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-benzyl-2-methylaniline hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in the context of its use as a reagent, it may act as a nucleophile or electrophile in various chemical reactions. The specific molecular targets and pathways depend on the particular application and reaction conditions.

Comparison with Similar Compounds

    N-benzyl-N-methylaniline: A closely related compound with similar chemical properties.

    N-benzyl-2-chloroaniline: Another similar compound with a chlorine substituent on the aromatic ring.

Uniqueness: N-benzyl-2-methylaniline hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity compared to other similar compounds.

Properties

IUPAC Name

N-benzyl-2-methylaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N.ClH/c1-12-7-5-6-10-14(12)15-11-13-8-3-2-4-9-13;/h2-10,15H,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWNCXLFSBBIGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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